Orphine

Medicinal Chemistry Structure-Activity Relationship Opioid Pharmacology

Orphine is the non-halogenated parent scaffold of the piperidine benzimidazolone ('orphine') class. It is the required baseline reference material for forensic laboratories distinguishing the parent compound from halogenated analogues (brorphine, chlorphine) in seized drug analysis. Orphine exhibits the highest μ-opioid receptor binding affinity yet lower functional activation vs. halogenated variants—an affinity-efficacy decoupling that makes it an indispensable SAR comparator. Chromatographic retention times and MS/MS transitions are not transferable from halogenated analogues; authentic Orphine reference standard (≥98%) is mandatory for accurate method calibration and preventing false negatives. Supplied exclusively for research and forensic applications.

Molecular Formula C20H23N3O
Molecular Weight 321.4 g/mol
Cat. No. B10827559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrphine
Molecular FormulaC20H23N3O
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CCC(CC2)N3C4=CC=CC=C4NC3=O
InChIInChI=1S/C20H23N3O/c1-15(16-7-3-2-4-8-16)22-13-11-17(12-14-22)23-19-10-6-5-9-18(19)21-20(23)24/h2-10,15,17H,11-14H2,1H3,(H,21,24)
InChIKeyXUDUTRMKKYUAKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orphine for Research and Forensic Applications: Reference Standard for Piperidine Benzimidazolone Opioids


Orphine (CAS 59708-49-5, C20H23N3O, MW 321.42) is the structurally simplest member of the piperidine benzimidazolone class of synthetic opioids, known collectively as "orphines" [1]. It consists of a benzimidazolone core connected to a phenylethylpiperidine group and serves as the non-halogenated parent scaffold from which more potent halogenated analogues (e.g., brorphine, chlorphine, iodorphine, fluorphine) are derived [2]. Orphine is categorized as an opioid compound and is supplied as an analytical reference standard (≥98% purity) for research and forensic applications only . In vivo, Orphine induces antinociception in mice that is reduced by the opioid antagonist naloxone [3].

Why Orphine Cannot Be Substituted with Other Piperidine Benzimidazolone Opioids in Analytical and Pharmacological Workflows


Substituting Orphine with a halogenated analogue (e.g., brorphine, chlorphine) in analytical or pharmacological studies introduces substantial and unpredictable variance. The presence or absence of a halogen atom on the phenyl ring fundamentally alters μ-opioid receptor (MOR) functional activity, in vivo antinociceptive potency, and analytical detection parameters. While Orphine (non-halogenated) demonstrates the highest MOR binding affinity among the series, it exhibits markedly lower functional agonist activity than its halogenated counterparts [1]. This affinity-efficacy decoupling precludes the use of brorphine or chlorphine as proxy reference materials for Orphine identification in forensic samples. Furthermore, chromatographic retention times, precursor ions, and product ion transitions in LC-MS/MS methods differ significantly across the series, meaning method calibration established for Orphine is not transferable to halogenated analogues without revalidation [2]. For forensic toxicology laboratories requiring authentic reference standards to confirm emerging NPS identifications, Orphine is the required non-halogenated baseline material against which halogenated variants are structurally and pharmacologically benchmarked [3].

Quantitative Differentiation of Orphine from Halogenated Piperidine Benzimidazolone Analogues: Comparative Pharmacological and Analytical Evidence


Structural Determinant of Pharmacological Divergence: Non-Halogenated Orphine vs. Halogenated Analogues

Orphine is the non-halogenated parent scaffold of the piperidine benzimidazolone class, differing from chlorphine solely by the absence of a chlorine atom on the phenyl ring, and from brorphine by the absence of bromine [1]. This single halogen substitution represents the sole structural difference between Orphine and chlorphine/brorphine, yet produces a clear functional dissociation between binding affinity and receptor activation [2].

Medicinal Chemistry Structure-Activity Relationship Opioid Pharmacology

MOR Binding Affinity: Highest Affinity Observed with Smaller Substituents Including Orphine

In radioligand binding assays using rat brain tissue, all tested piperidine benzimidazolones bound to the μ-opioid receptor (MOR) with nanomolar affinity. Analogues with smaller-sized substituents (specifically orphine and fluorphine) demonstrated the highest MOR affinity among the series [1]. This contrasts with functional activation outcomes where the same compounds showed lower efficacy. No quantitative Ki values are reported in the accessible abstract; however, the directional trend establishes that halogenation, while enhancing functional activity, does not increase binding affinity [2].

Receptor Pharmacology Radioligand Binding Opioid Receptor

Functional MOR Activation: Orphine Exhibits Lower Activity Than Halogenated Analogues

Despite its high MOR binding affinity, Orphine demonstrated lower functional activity in cell-based MOR activation assays compared to halogenated analogues. In HEK 293T cells expressing MOR, chlorphine, brorphine, and iodorphine were generally the most active MOR agonists in both β-arrestin 2 recruitment and mini-Gαi recruitment assays, while Orphine and fluorphine (the smaller substituent analogues) showed comparatively lower functional efficacy [1]. None of the tested compounds, including Orphine, exhibited significant biased agonism relative to hydromorphone [2].

Functional Pharmacology β-Arrestin Recruitment G-Protein Signaling

In Vivo Antinociception: Orphine Induces Lower-Level Antinociception vs. Chlorphine and Brorphine

In male CD-1 mice, intraperitoneal (IP) administration of piperidine benzimidazolones (0.01–15 mg/kg) revealed that chlorphine and brorphine overall induced the highest levels of antinociception in both mechanical and thermal pain assays [1]. Orphine, as the non-halogenated parent compound, induced comparatively lower levels of antinociception. In a separate study, Orphine was shown to enhance antinociceptive effects that are reduced by naloxone (6 mg/kg IP) [2]. For respiratory effects at a fixed dose (15 mg/kg IP), fluorphine, chlorphine, and brorphine produced the most pronounced respiratory depression, with Orphine demonstrating a less severe profile [1].

Behavioral Pharmacology Analgesia In Vivo Efficacy

Recommended Research and Forensic Applications of Orphine Reference Standard


Forensic Toxicology: Confirmatory Identification of Non-Halogenated Orphine in Seized Drug and Biological Samples

Forensic toxicology laboratories require authentic Orphine reference standard (≥98% purity) for confirmatory identification of the non-halogenated parent scaffold in seized drug exhibits and postmortem toxicology samples [1]. As orphine analogues including chlorphine, cychlorphine, and spirochlorphine are increasingly detected in casework following nitazene scheduling, Orphine reference material enables accurate mass spectral library matching and LC-MS/MS method validation for distinguishing the non-halogenated parent from halogenated variants [2].

Structure-Activity Relationship (SAR) Research: Basal Comparator for Halogenation Effects on MOR Pharmacology

In SAR studies investigating the pharmacological impact of halogen substitution on piperidine benzimidazolone opioids, Orphine serves as the essential non-halogenated baseline comparator. Direct comparative data show that Orphine exhibits high MOR binding affinity but lower functional activation and in vivo antinociception compared to chlorphine and brorphine [1], establishing it as the reference point against which halogenation-mediated efficacy enhancements are measured.

Analytical Method Development: LC-MS/MS Optimization for Orphine Class Differentiation

Analytical laboratories developing LC-MS/MS methods for the orphine class require purified Orphine to establish reference retention times, precursor ions, and product ion transitions specific to the non-halogenated scaffold. Orphine (MW 321.42) produces distinct MS/MS fragmentation patterns compared to chlorphine (MW 355.86) and brorphine (MW 400.31), making authentic reference material necessary for accurate method calibration and preventing false negative reporting in forensic casework [1].

Opioid Pharmacology Research: Investigating Affinity-Efficacy Decoupling at MOR

Orphine presents a unique pharmacological tool for investigating the dissociation between μ-opioid receptor binding affinity and functional efficacy. Vandeputte et al. (2024) demonstrated that while Orphine (with smaller substituents) shows the highest MOR binding affinity, it exhibits lower functional activation than halogenated analogues [1]. This affinity-efficacy decoupling makes Orphine valuable for studying ligand-specific receptor conformations and signaling mechanisms independent of high-efficacy agonism.

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